N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide, also known as BMT-1, is a small molecule inhibitor that has shown potential in the field of cancer research. BMT-1 is a triazolidine derivative that has been synthesized through a multistep process involving the use of various reagents and solvents.
Mecanismo De Acción
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide inhibits the interaction between Runx2 and CBP by binding to the acetyl-lysine binding site of CBP. This binding prevents Runx2 from binding to CBP, leading to a decrease in the activation of genes involved in bone metastasis.
Biochemical and Physiological Effects
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to decrease the expression of genes involved in bone metastasis, leading to a decrease in tumor growth and metastasis in animal models. N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its specificity for the Runx2-CBP interaction, which allows for targeted inhibition of this interaction. However, one limitation of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Direcciones Futuras
For the research on N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide include the development of more potent derivatives and the investigation of its potential use in combination with other cancer therapies. Additionally, the role of the Runx2-CBP interaction in other types of cancer should be explored to determine the potential broader applications of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide.
Métodos De Síntesis
The synthesis of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethylaniline and benzaldehyde to form N-benzyl-3,4-dimethylaniline. This intermediate is then reacted with methyl 2-bromoacetate to form N-benzyl-5-(3,4-dimethylanilino)-2-bromoacetanilide. The bromine atom is then substituted with a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction to form N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has shown potential in the field of cancer research as a small molecule inhibitor of the protein-protein interaction between the transcription factor Runx2 and the coactivator CBP. This interaction is essential for the activation of genes involved in bone metastasis in breast and prostate cancer. N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to inhibit the interaction between Runx2 and CBP, leading to a decrease in the expression of genes involved in bone metastasis and a decrease in tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-9-10-16(11-14(13)2)20-18-17(21-23-22-18)19(25)24(3)12-15-7-5-4-6-8-15/h4-11,17-18,20-23H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRAMPASYZCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75584279 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.